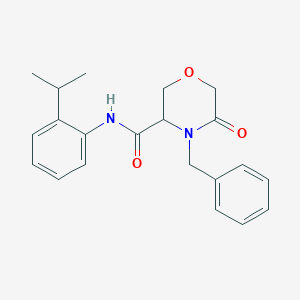
4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide, commonly known as BIOC-011, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BIOC-011 belongs to the class of morpholine carboxamides and has been found to exhibit promising biological activity.
Applications De Recherche Scientifique
Synthesis and Material Properties
Research in polymer science has led to the synthesis of novel polyimides and polyamides featuring specific structural units, including isopropylphenyl groups, which show significant advancements in solubility, thermal stability, and mechanical properties. These materials exhibit potential for applications in advanced composites, electronics, and coatings due to their enhanced solubility in organic solvents and high thermal stability. For instance, the study by Imai, Maldar, and Kakimoto (1984) details the synthesis of soluble polyimides from aromatic tetracarboxylic dianhydrides, showcasing their application potential in high-performance materials due to their solubility and thermal properties (Imai, Maldar, & Kakimoto, 1984).
Antimicrobial and Biological Activity
The creation of compounds with antimicrobial properties is another application area, where derivatives similar in structure to "4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide" have been explored. Research has focused on synthesizing and evaluating the antimicrobial efficacy of novel compounds, potentially leading to the development of new therapeutic agents. Talupur, Satheesh, and Chandrasekhar (2021) conducted a study that led to the synthesis of compounds exhibiting promising antimicrobial activities, indicating the potential of such structures in drug development (Talupur, Satheesh, & Chandrasekhar, 2021).
Polymeric Membranes for Separation Processes
The development of polymeric membranes for separation processes, such as pervaporation, is a significant application of materials derived from "4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide". Xu and Wang (2015) synthesized novel carboxyl-containing polyimides for ethanol dehydration via pervaporation, demonstrating the utility of these polymers in industrial separation technologies (Xu & Wang, 2015).
Drug Development and Pharmacological Studies
In the realm of drug development, structural analogs of "4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide" have been explored for their potential as pharmacological agents. Studies such as the one by Chiriapkin, Kodonidi, and Larsky (2021) have optimized synthesis methods for compounds with predicted cytostatic, antitubercular, and anti-inflammatory activities, providing a foundation for future drug discovery efforts (Chiriapkin, Kodonidi, & Larsky, 2021).
Propriétés
IUPAC Name |
4-benzyl-5-oxo-N-(2-propan-2-ylphenyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15(2)17-10-6-7-11-18(17)22-21(25)19-13-26-14-20(24)23(19)12-16-8-4-3-5-9-16/h3-11,15,19H,12-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTMRRPOLURIAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

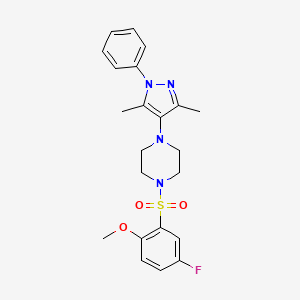
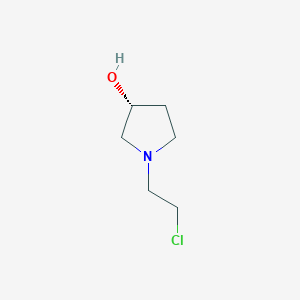
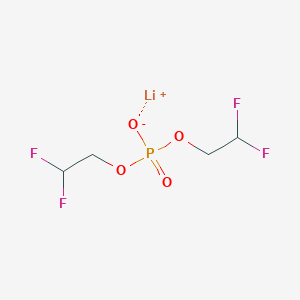
![N-(3,4-dimethoxyphenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2933395.png)
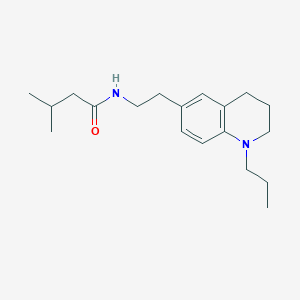
![3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2933399.png)
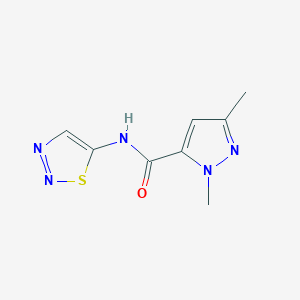
![(1R,5R,7R,9R,10S,13R,15S)-7-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)oxan-2-yl]oxy-15-hydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2933403.png)
![5,6-dichloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2933404.png)
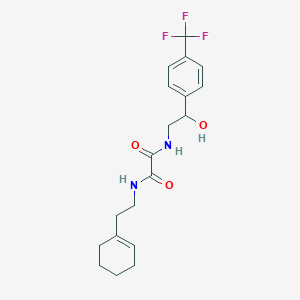
![N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2933406.png)
![ethyl 2-({[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2933407.png)
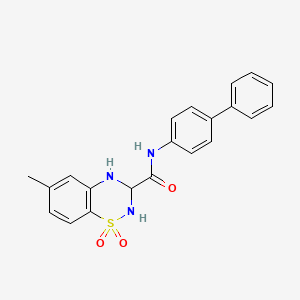
![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide](/img/structure/B2933411.png)